Cas no 119424-88-3 (3-(2,6-Dichlorophenyl)-2-methylpropanoic acid)

3-(2,6-Dichlorophenyl)-2-methylpropanoic acid structure
119424-88-3 structure
Product Name:3-(2,6-Dichlorophenyl)-2-methylpropanoic acid
CAS No:119424-88-3
MF:C10H10Cl2O2
MW:233.091201305389
CID:5012501
PubChem ID:20059813
Update Time:2025-07-17

3-(2,6-Dichlorophenyl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2,6-dichlorophenyl)-2-methylpropanoic acid
    • SCHEMBL9780678
    • starbld0048908
    • 119424-88-3
    • 3-(26-dichlorophenyl)-2-methylpropanoic acid
    • 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid
    • Inchi: 1S/C10H10Cl2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H,13,14)
    • InChI Key: GNGWWUNYEBBEFE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1CC(C(=O)O)C)Cl

Computed Properties

  • Exact Mass: 232.0057849g/mol
  • Monoisotopic Mass: 232.0057849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 37.3

3-(2,6-Dichlorophenyl)-2-methylpropanoic acid Pricemore >>

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3-(2,6-Dichlorophenyl)-2-methylpropanoic acid Related Literature

Additional information on 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid

Comprehensive Overview of 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid (CAS No. 119424-88-3): Properties, Applications, and Industry Insights

3-(2,6-Dichlorophenyl)-2-methylpropanoic acid (CAS No. 119424-88-3) is a specialized organic compound with a unique structural framework, combining a dichlorophenyl group with a methyl-substituted propanoic acid moiety. This chlorinated aromatic carboxylic acid has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. The compound's molecular formula C10H10Cl2O2 and molecular weight 233.09 g/mol make it a versatile building block for synthesizing more complex molecules.

In recent years, the demand for halogenated organic compounds like 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid has surged, particularly in the development of non-steroidal anti-inflammatory drug (NSAID) precursors. Researchers are actively exploring its potential in targeted drug delivery systems, a hot topic in precision medicine. The compound's lipophilic nature and structural rigidity contribute to its ability to penetrate cell membranes, making it valuable for prodrug formulations.

The synthesis of 119424-88-3 typically involves Friedel-Crafts acylation followed by halogenation and carboxylation steps, with yields optimized through modern green chemistry approaches. This aligns with current industry trends toward sustainable synthesis and atom economy, addressing frequent search queries about environmentally friendly chemical production. Analytical characterization commonly employs HPLC, NMR spectroscopy, and mass spectrometry to ensure purity, a critical factor for pharmaceutical-grade intermediates.

Beyond pharmaceuticals, 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid finds applications in advanced material science, particularly in developing liquid crystal displays (LCDs) and organic semiconductors. Its aromatic-electron system contributes to charge transport properties, making it relevant to optoelectronic device research. This connection to emerging technologies responds to growing public interest in flexible electronics and wearable devices.

Quality control standards for CAS 119424-88-3 adhere to strict ICH guidelines, with particular attention to residual solvent levels and heavy metal content. Storage recommendations typically suggest 2-8°C under inert atmosphere to maintain stability, addressing common industry concerns about compound degradation. Recent studies have investigated its photostability under various conditions, providing valuable data for formulation scientists.

The global market for 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid reflects broader trends in fine chemical demand, with Asia-Pacific regions showing particular growth. This correlates with increasing searches for specialty chemical suppliers and CDMO services. Regulatory status varies by jurisdiction, but most regions classify it as a standard laboratory chemical requiring basic personal protective equipment (PPE) during handling.

Emerging research directions include exploring enzyme-mediated transformations of this compound, tapping into the biocatalysis trend that dominates current green chemistry discussions. Its potential as a chiral building block for asymmetric synthesis also attracts attention from pharmaceutical innovators seeking to develop single-enantiomer drugs with improved therapeutic profiles.

For researchers investigating structure-activity relationships (SAR), the ortho-chloro substitution pattern on the phenyl ring presents interesting opportunities for molecular modification. This aspect frequently appears in searches related to medicinal chemistry optimization and lead compound development. Computational chemistry studies utilizing molecular docking and DFT calculations have provided insights into its potential protein-binding characteristics.

In analytical applications, derivatives of 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid have shown utility as chromatographic standards and mass spectrometry tags, addressing the growing need for analytical reference materials in metabolomics research. This connects with current interests in biomarker discovery and diagnostic development, frequently searched topics in life sciences communities.

Future prospects for CAS 119424-88-3 appear promising, particularly as combinatorial chemistry approaches continue to evolve. The compound's multifunctional nature allows for diverse structural derivatization, making it valuable for high-throughput screening libraries. Industry observers anticipate growing applications in peptide mimetics and small molecule therapeutics, aligning with investment trends in targeted cancer therapies and immunomodulators.

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